Chlorotridecane
CAS No.: 34214-84-1
Cat. No.: VC19654503
Molecular Formula: C13H27Cl
Molecular Weight: 218.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34214-84-1 |
|---|---|
| Molecular Formula | C13H27Cl |
| Molecular Weight | 218.80 g/mol |
| IUPAC Name | 5-chlorotridecane |
| Standard InChI | InChI=1S/C13H27Cl/c1-3-5-7-8-9-10-12-13(14)11-6-4-2/h13H,3-12H2,1-2H3 |
| Standard InChI Key | HLFUZAIUGZYFDL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(CCCC)Cl |
Introduction
Chemical Identity and Structural Properties
Chlorotridecane, systematically named 1-chlorotridecane (CAS: 822-13-9), belongs to the class of alkyl chlorides. Its structure consists of a linear tridecane backbone with a chlorine atom substituted at the terminal carbon (Figure 1). The molecular weight is 218.80 g/mol, and its IUPAC name is 5-chlorotridecane when the chlorine is positioned at the fifth carbon, though the 1-chloro isomer is more commonly utilized .
Table 1: Fundamental Properties of 1-Chlorotridecane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 218.80 g/mol | |
| CAS Registry Number | 822-13-9 | |
| Density | 0.86–0.88 g/cm³ (estimated) | |
| Boiling Point | 270–280°C (estimated) | |
| Solubility in Water | <0.01 g/L (20°C) |
The compound’s low water solubility and high hydrophobicity stem from its long alkyl chain, making it suitable for nonpolar solvent systems .
Synthesis and Industrial Production
1-Chlorotridecane is typically synthesized via free-radical chlorination of tridecane or through the reaction of tridecanol with thionyl chloride (). The latter method proceeds via a nucleophilic substitution mechanism, yielding the chloroalkane and gaseous byproducts ( and ) .
Industrial-scale production often employs continuous-flow reactors to optimize yield and minimize side reactions. Recent advances in catalytic chlorination, using Lewis acids like , have improved selectivity for the 1-chloro isomer .
Applications in Materials and Surfactant Chemistry
Chlorotridecane’s primary application lies in the synthesis of quaternary ammonium compounds (QUATs), which are widely used as surfactants and antimicrobial agents. For example, it reacts with dimethylamine to produce dimethylditridecyl ammonium chloride, a cationic surfactant with applications in fabric softeners and disinfectants .
Microemulsion Systems: Studies have demonstrated its utility in ternary microemulsions composed of nonionic surfactants (e.g., pentaethylene glycol dodecyl ether), water, and 1-chlorotridecane. These systems exhibit stable phase behavior, making them ideal for drug delivery and nanoparticle synthesis .
Chemical Intermediate: It serves as a precursor in the production of alkyltrimethylammonium bromides and other cationic lipids used in gene transfection assays .
| Parameter | Value | Source |
|---|---|---|
| GHS Signal Word | Warning | |
| Hazard Statements | H315, H319 | |
| Flash Point | >130°C (estimated) | |
| Storage Temperature | Below +30°C |
Regulatory frameworks, including the EPA and REACH, mandate strict reporting for large-scale use due to its persistence in aquatic environments .
Recent Research and Future Directions
Recent investigations have explored its role in nanostructured lipid carriers for topical drug delivery. A 2024 study highlighted its ability to stabilize lipid bilayers, enhancing the bioavailability of hydrophobic pharmaceuticals . Additionally, green chemistry initiatives are developing enzymatic chlorination methods to reduce reliance on toxic reagents like .
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